molecular formula C12H13NO3 B3031577 2-(4-Nitrophenyl)cyclohexan-1-one CAS No. 52648-78-9

2-(4-Nitrophenyl)cyclohexan-1-one

Cat. No.: B3031577
CAS No.: 52648-78-9
M. Wt: 219.24 g/mol
InChI Key: FUKJIPWYXHNEPY-UHFFFAOYSA-N
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Description

2-(4-Nitrophenyl)cyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)cyclohexan-1-one typically involves the nitration of cyclohexanone derivatives. One common method includes the reaction of cyclohexanone with 4-nitrobenzaldehyde under basic conditions, followed by purification through column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of robust reaction vessels and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Nitrophenyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group, yielding 2-(4-aminophenyl)cyclohexan-1-one.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products:

Scientific Research Applications

2-(4-Nitrophenyl)cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)cyclohexan-1-one involves its interaction with specific molecular targets. For instance, when used as a fluorescent sensor, the compound binds to metal ions, resulting in a change in fluorescence intensity. This interaction is often mediated by the nitro group, which can form complexes with metal ions .

Comparison with Similar Compounds

    2-(4-Aminophenyl)cyclohexan-1-one: Similar structure but with an amino group instead of a nitro group.

    2-(4-Hydroxyphenyl)cyclohexan-1-one: Contains a hydroxy group in place of the nitro group.

    2-(4-Methylphenyl)cyclohexan-1-one: Features a methyl group instead of the nitro group.

Uniqueness: The presence of the nitro group allows for specific interactions with metal ions, making it valuable in the development of fluorescent sensors .

Properties

IUPAC Name

2-(4-nitrophenyl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-4-2-1-3-11(12)9-5-7-10(8-6-9)13(15)16/h5-8,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKJIPWYXHNEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499307
Record name 2-(4-Nitrophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52648-78-9
Record name 2-(4-Nitrophenyl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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